molecular formula C14H14ClN3O3S B11171443 4-(acetylamino)-5-chloro-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B11171443
M. Wt: 339.8 g/mol
InChI Key: JNNDYGMHTXLHQK-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides. It contains a benzene ring substituted with an acetylamino group, a chlorine atom, a methoxy group, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:

    Chlorination: The chlorination of the benzene ring can be performed using thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group can be introduced by reacting the compound with methanol in the presence of a strong acid catalyst.

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting the appropriate thiourea derivative with a halogenated benzene compound under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-5-chloro-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or thiazole derivatives.

Scientific Research Applications

4-(acetylamino)-5-chloro-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may block the biosynthesis of bacterial cell walls, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the thiazole ring and the acetylamino group, which may confer specific biological activities not observed in similar compounds

Properties

Molecular Formula

C14H14ClN3O3S

Molecular Weight

339.8 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-(4-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C14H14ClN3O3S/c1-7-6-22-14(16-7)18-13(20)9-4-10(15)11(17-8(2)19)5-12(9)21-3/h4-6H,1-3H3,(H,17,19)(H,16,18,20)

InChI Key

JNNDYGMHTXLHQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)NC(=O)C)Cl

Origin of Product

United States

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